2-Cyano-3-phenylacrylamide

Tyrosine kinase inhibition p56lck EGFR selectivity

2-Cyano-3-phenylacrylamide (IUPAC: (E)-2-cyano-3-phenylprop-2-enamide; synonyms: α-cyanocinnamamide, benzylidenecyanoacetamide, NSC is the minimal acrylamide-based α-cyanocinnamamide scaffold from which multiple pharmacologically active tyrphostins (AG-494, AG-490, AG-825) and the clinically approved drug entacapone are formally derived. It is a crystalline solid (mp 118 °C) with molecular formula C₁₀H₈N₂O (MW 172.18).

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 709-79-5
Cat. No. B1607073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-phenylacrylamide
CAS709-79-5
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C#N)C(=O)N
InChIInChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6+
InChIKeySKGACPGKMWWAIG-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-phenylacrylamide (CAS 709-79-5) — Core Scaffold Identity & Procurement Context


2-Cyano-3-phenylacrylamide (IUPAC: (E)-2-cyano-3-phenylprop-2-enamide; synonyms: α-cyanocinnamamide, benzylidenecyanoacetamide, NSC 61796) is the minimal acrylamide-based α-cyanocinnamamide scaffold from which multiple pharmacologically active tyrphostins (AG-494, AG-490, AG-825) and the clinically approved drug entacapone are formally derived [1]. It is a crystalline solid (mp 118 °C) with molecular formula C₁₀H₈N₂O (MW 172.18) . Critically, it is not an interchangeable commodity: its unsubstituted phenyl ring, primary amide terminus, and α-cyano group collectively confer a unique combination of p56ᶫᶜᵏ kinase selectivity, amide–iminol tautomerism, and reversible thiol-Michael acceptor reactivity that is quantitatively distinct from its N-substituted, ester, and dinitrile analogs [1][2].

Why Generic Substitution Fails for 2-Cyano-3-phenylacrylamide (CAS 709-79-5) in Scientific Procurement


The 2-cyano-3-phenylacrylamide scaffold cannot be freely interchanged with its closest analogs — ethyl 2-cyano-3-phenylacrylate, benzylidenemalononitrile, or N-substituted α-cyanocinnamamides — because the primary amide terminus is the structural determinant of at least two functionally critical properties: (i) it enables the amide–iminol tautomerism that underpins the compound's unique fluorescence and hydrogen-bonded dimerization behavior [1], and (ii) it confers a distinct p56ᶫᶜᵏ-over-EGFR selectivity profile that is lost when the phenyl ring is hydroxylated or the amide nitrogen is alkylated [2][3]. Ester analogs lack both the tautomeric equilibrium and the reversible thiol-Michael acceptor kinetics characteristic of benzalcyanoacetamides [4]. Procurement of a substituted derivative in lieu of the parent compound therefore alters not merely potency but the entire target-selectivity vector and physicochemical response.

Product-Specific Quantitative Evidence Guide: 2-Cyano-3-phenylacrylamide (CAS 709-79-5) vs. Closest Analogs


p56ᶫᶜᵏ Kinase Inhibition with Selectivity Over EGFR — Parent Compound vs. 3,4-Dihydroxy Derivative (AG-494)

The unsubstituted parent compound 2-cyano-3-phenylacrylamide (designated 67B-83-A) inhibits the lymphocyte-specific tyrosine kinase p56ᶫᶜᵏ with an IC₅₀ of 7–10 µM, while showing no significant inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity and reduced efficacy against other src-family kinases [1]. In direct contrast, the 3,4-dihydroxy analog AG-494 (Tyrphostin AG 494) is a potent EGFR inhibitor (IC₅₀ = 0.7 µM for EGFR, 1.1 µM for ErbB2 autophosphorylation) but lacks the p56ᶫᶜᵏ-selectivity profile of the parent scaffold . This target-selectivity inversion — driven solely by aryl substitution — means the parent compound is the preferred starting point for p56ᶫᶜᵏ-focused probe development and cannot be replaced by catechol-bearing analogs without fundamentally altering the biological readout.

Tyrosine kinase inhibition p56lck EGFR selectivity

Amide–Iminol Tautomerism and Fluorescence: Primary Amide vs. Ethyl Ester Analog

2-Cyano-3-phenylacrylamide exhibits excitation-wavelength-dependent fluorescence with biexponential decay profiles (τ₁ and τ₂), arising from the coexistence of amide and iminol tautomers in solution [1]. Single-crystal X-ray diffraction confirms that the primary amide group mediates dimeric N–H···O hydrogen-bonded assemblies that further organize into parallel π-stacked arrangements — structural features that are absent in the ethyl ester analog (ethyl 2-cyano-3-phenylacrylate), which cannot form the amide–iminol equilibrium and lacks the hydrogen-bond donor capacity for dimerization [1]. The ratio of amide to iminol tautomers in the parent compound can be systematically tuned by solvent polarity and by the electronic nature of aryl substituents, with electron-withdrawing groups shifting the equilibrium toward the iminol form [1]. This tunable dual-emission property is a direct consequence of the primary amide motif and is quantitatively absent in the ester congener.

Fluorescence Tautomerism Photophysical characterization

Reversible Thiol-Michael Acceptor Equilibrium Constants: Benzalcyanoacetamide vs. Benzalcyanoacetate vs. Benzalisoxazolone Scaffolds

Benzalcyanoacetamides (i.e., 2-cyano-3-phenylacrylamides) function as reversible thiol-Michael acceptors that achieve rapid equilibrium with thiols under aqueous conditions at neutral pH and room temperature without catalyst [1]. In a systematic study comparing three Michael acceptor scaffolds, the equilibrium constants (Kₑq) for thiol addition were shown to depend both on the scaffold identity (amide, ester, or isoxazolone) and on the electronic nature of aryl substituents [2]. The amide scaffold occupies a distinct Kₑq range compared to the corresponding ester and isoxazolone analogs, and ortho-substitution on the β-phenyl ring introduces steric control over Kₑq that is scaffold-dependent [2]. Critically, the dynamic thiol exchange rate of benzalcyanoacetamides is faster than that of singly activated α,β-unsaturated carbonyl compounds, making the amide scaffold uniquely suited for applications requiring rapid, room-temperature dynamic bond exchange [1].

Dynamic covalent chemistry Thiol-Michael addition Equilibrium constant (Keq)

Synthetic Accessibility Without Controlled Substances: 4MPP-Catalyzed vs. Piperidine-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation of benzaldehyde with cyanoacetamide to produce 2-cyano-3-phenylacrylamide has been optimized using 4-methylpiperidine (4MPP) as a piperidine-replacement organocatalyst, yielding the parent compound in 57.3–57.7% isolated yield at 50-mmol scale under reflux in ethanol [1]. This compares favorably with traditional piperidine-catalyzed protocols (literature yields ~87% for analogous benzaldehyde-cyanoacetamide condensations [2]), but with the critical operational advantage that piperidine is a regulated controlled substance in many jurisdictions, whereas 4MPP and alternative organobases (pyrazine, 1-methylpiperazine, hexamethylenetetramine) are not [1]. The trade-off of approximately 30 percentage points in yield is offset by the elimination of regulatory paperwork, procurement delays, and storage restrictions associated with controlled-substance handling [1].

Knoevenagel condensation Piperidine-free synthesis Organocatalysis

Regioselectivity in Nucleophilic Addition: Identical Product Outcome for Amide and Ester but with Different Reaction Energetics

In the nucleophilic addition of selenourea to 2-cyano-3-phenylacrylamide (3) and ethyl 2-cyano-3-phenylacrylate (2), both substrates yield the identical regioisomeric product (4-oxo-6-phenyl-2-selenoxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, regioisomer A) [1]. Quantum mechanical calculations at the B3LYP and M06-2X/6-31+G(d,p) levels reveal that the amino group of selenourea preferentially attacks the carbonyl carbon rather than the nitrile carbon in both substrates, and the reaction thermodynamics differ between the amide and ester due to the different leaving-group character of –NH₂ vs. –OEt [1]. While the regiochemical outcome is conserved, the computed activation barriers and intermediate stabilities differ, implying that the amide and ester are not kinetically interchangeable in cascade reactions where the nucleophilic addition step is rate-limiting [1].

Regioselectivity Nucleophilic addition Selenourea reaction

Scaffold Role in Drug Design: Parent Compound as the Minimal Pharmacophoric Core for Entacapone, AG-494, AG-490, and AG-825

2-Cyano-3-phenylacrylamide constitutes the minimal unsubstituted pharmacophoric core from which multiple biologically and clinically validated molecules are formally derived by peripheral substitution [1][2]. Entacapone (COMT inhibitor, IC₅₀ = 10–160 nM; marketed for Parkinson's disease) is a 3,4-dihydroxy-5-nitro-N,N-diethyl derivative; AG-494 (EGFR IC₅₀ = 0.7 µM) is the 3,4-dihydroxy-N-phenyl derivative; AG-490 (JAK2/EGFR inhibitor) is the 3,4-dihydroxy-N-benzyl derivative; and AG-825 (HER2 IC₅₀ = 0.35 µM) is a 4-hydroxy-3-methoxy-5-(benzothiazolylthiomethyl) derivative [2]. The parent compound therefore holds unique value as the reference blank for SAR studies: its biological inactivity at most targets allows deconvolution of substituent contributions [1]. No substituted analog can serve this baseline function, making the parent scaffold irreplaceable for systematic medicinal chemistry campaigns.

Scaffold hopping Drug design Structure–activity relationship

Best Research and Industrial Application Scenarios for 2-Cyano-3-phenylacrylamide (CAS 709-79-5)


p56ᶫᶜᵏ-Selective Chemical Probe Development

The demonstrated p56ᶫᶜᵏ IC₅₀ of 7–10 µM with negligible EGFR inhibition [1] makes the parent compound a validated starting point for developing selective p56ᶫᶜᵏ chemical probes. Unlike AG-494 and related catechol-bearing analogs, which invert selectivity toward EGFR (IC₅₀ = 0.7 µM), the unsubstituted scaffold provides an intrinsic p56ᶫᶜᵏ-over-EGFR window that can be optimized through iterative SAR without the confounding polypharmacology of hydroxylated derivatives [1].

Amide–Iminol Tautomerism Research and Fluorescent Material Design

The unique dual-emission fluorescence arising from amide–iminol tautomerism, confirmed by biexponential decay kinetics and excitation-wavelength dependence [2], positions this compound as a model system for studying excited-state proton transfer and tautomer-dependent photophysics. The ability to tune the tautomeric equilibrium via aryl substitution (Hammett correlation) provides a rational design handle unavailable in ester or nitrile-only analogs [2].

Dynamic Covalent Chemistry and Self-Healing Materials

The rapid, catalyst-free, reversible thiol-Michael addition at neutral pH and room temperature [3], combined with the scaffold's intermediate Kₑq range relative to ester and isoxazolone analogs [4], makes 2-cyano-3-phenylacrylamide a privileged scaffold for designing dynamic covalent networks. Its faster exchange kinetics compared to singly activated α,β-unsaturated carbonyls enable room-temperature reprocessability in covalent adaptable networks [3].

Medicinal Chemistry SAR Baseline for α-Cyanocinnamamide Libraries

As the minimal 'R = H' reference scaffold from which entacapone, AG-490, AG-494, and AG-825 are formally derived [5], the parent compound is essential for any quantitative structure–activity relationship study in this chemotype. Its procurement as a validated reference standard ensures that substituent-dependent potency gains (10³–10⁴ fold across different targets) can be unambiguously attributed [1][5].

Technical Documentation Hub

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